molecular formula C21H18N2O3S B2741062 3,4-dimethoxy-N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]benzamide CAS No. 477500-41-7

3,4-dimethoxy-N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]benzamide

Cat. No.: B2741062
CAS No.: 477500-41-7
M. Wt: 378.45
InChI Key: FZFCMCOQUIWPQN-QURGRASLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dimethoxy-N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]benzamide is a complex organic compound with a molecular formula of C17H16N2O3S. This compound is characterized by its benzothiazole core, which is a bicyclic structure containing both benzene and thiazole rings. The presence of methoxy groups and a benzamide moiety further adds to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]benzamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzoyl chloride with 2-amino-1-methylbenzo[e][1,3]benzothiazole under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydrobenzothiazole derivatives.

    Substitution: Formation of halogenated benzothiazole derivatives.

Scientific Research Applications

3,4-dimethoxy-N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]benzamide has various applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The benzothiazole core is known to interact with DNA and proteins, potentially disrupting their normal function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide
  • 3,5-dimethoxy-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide
  • N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)butanamide

Uniqueness

3,4-dimethoxy-N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]benzamide is unique due to its specific substitution pattern on the benzothiazole ring and the presence of methoxy groups on the benzamide moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

3,4-dimethoxy-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c1-23-19-15-7-5-4-6-13(15)9-11-18(19)27-21(23)22-20(24)14-8-10-16(25-2)17(12-14)26-3/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFCMCOQUIWPQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC3=CC=CC=C32)SC1=NC(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.